molecular formula C8H4Br2S B2834234 3,4-dibromo-1-benzothiophene CAS No. 153798-98-2

3,4-dibromo-1-benzothiophene

Cat. No.: B2834234
CAS No.: 153798-98-2
M. Wt: 291.99
InChI Key: QPAIFZVVTUNRHG-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-benzothiophene (CAS 6287-82-7) is a brominated aromatic heterocycle with the molecular formula C 8 H 4 Br 2 S . It is built on the 1-benzothiophene (also known as benzo[b]thiophene) scaffold, a structure known for its aromaticity and presence in various functional materials . The bromine atoms at the 3 and 4 positions make this compound a versatile and reactive intermediate for numerous cross-coupling reactions, which are fundamental in synthetic organic chemistry. This compound serves as a crucial building block in organic materials research. Its structure is relevant for synthesizing larger, complex heteroacenes and π-conjugated systems used in developing organic semiconductors for applications such as organic field-effect transistors (OFETs) and polymer solar cells . The benzothiophene core is a common motif in the design of novel p-conjugated polymers and small molecules for optoelectronic devices . Furthermore, the 1-benzothiophene scaffold is of significant interest in medicinal chemistry. It is found within the chemical structures of several approved pharmaceutical drugs, including Raloxifene and Zileuton, highlighting its importance in drug discovery and development . As a dibrominated derivative, this compound provides a strategic entry point for synthesizing novel analogs for biological testing. Handling and Usage This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Disclaimer The information presented is based on available scientific literature for the compound and its structural class. The specific properties and applications of this compound are an active area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAIFZVVTUNRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Organic Transformations of 3,4 Dibromo 1 Benzothiophene

Electrophilic Character of Brominated Benzothiophenes

Benzothiophene (B83047) is an aromatic organic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. wikipedia.org The bromine atoms in 3,4-dibromo-1-benzothiophene are electron-withdrawing, which influences the electron density of the bicyclic system. This electronic perturbation is crucial in directing its reactivity.

Electrophilic substitution reactions on the benzothiophene ring are influenced by the position of the bromine atoms. Generally, electrophilic aromatic bromination is highly para-selective with respect to the most activating substituent on an aromatic ring. mdpi.com In the case of substituted benzothiophenes, monosubstitution tends to occur preferentially at position 2. researchgate.net The introduction of bromine atoms can alter this selectivity, and their presence serves as a handle for further functionalization through electrophilic and metalation reactions. researchgate.net For instance, the synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynylthioanisoles, where a halogen electrophile activates the carbon-carbon triple bond for cyclization. nih.gov

Nucleophilic Substitution Reactions of the Bromine Atoms

The carbon-bromine bonds in this compound are susceptible to cleavage and replacement by various nucleophiles, although this typically requires catalytic activation. Copper-catalyzed cross-coupling reactions are particularly effective for forming new bonds at these positions. For example, copper-catalyzed C-N coupling provides a route to N-arylated products from boronic acids and nitrogen nucleophiles at room temperature. nih.gov Similarly, copper-catalyzed protocols can be used for C-S bond formation between aryl iodides and thiols, and for C-O coupling of aryl bromides with aliphatic diols, demonstrating the versatility of copper catalysts in facilitating nucleophilic substitution on aryl halides. uu.nlrsc.org These methods offer pathways to introduce amino, thio, and alkoxy groups onto the benzothiophene core, significantly expanding the molecular diversity accessible from the dibromo precursor.

Cross-Coupling Reactions for Derivatization and Scaffold Elaboration

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon and carbon-heteroatom bond formation, and this compound is an excellent substrate for these transformations. mdpi.com The differential reactivity of the C-Br bonds can potentially allow for selective or sequential functionalization.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide, is a highly versatile method for creating C-C bonds. nih.gov This reaction is widely used for the synthesis of biaryls and is tolerant of a broad range of functional groups. nih.govresearchgate.net For brominated benzothiophenes, this reaction allows for the introduction of various aryl and heteroaryl substituents.

The efficiency of the Suzuki-Miyaura coupling is dependent on the catalyst, base, and solvent system. Palladium complexes, such as Pd(PPh₃)₄ and Pd(OAc)₂, are commonly used catalysts. mdpi.comresearchgate.net The choice of base, often a carbonate or phosphate, and solvent can significantly influence reaction yields and selectivity. mdpi.com Recent advancements have focused on developing more active catalysts that can couple less reactive aryl chlorides and on using greener solvent systems like water or aqueous n-butanol. rsc.orgacs.org

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving aryl bromides.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane90Good mdpi.com
Pd₂(dba)₃/P(t-Bu)₃K₂CO₃TolueneRT - 100Very Good researchgate.net
Pd(OAc)₂/PCy₃K₃PO₄Ethanol/WaterRTHigh researchgate.net
Pd-Beta zeoliteK₂CO₃EthanolAmbient96 nih.gov

This table represents generalized conditions for Suzuki-Miyaura reactions with aryl bromides and may be applicable to this compound.

The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted alkenes. While specific examples for this compound are not detailed in the provided search results, the general reactivity of aryl bromides in Heck couplings is well-established. Palladium acetate and other Pd(II) sources are common catalysts for this transformation.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and for the stability of the organotin reagents to air and moisture. wikipedia.org The Stille coupling is a key method for creating complex molecules and has been applied to the synthesis of functional polymers. wiley-vch.de

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org The reactivity of the organotin reagent is a crucial factor, and various phosphine ligands can be used to modulate the catalyst's activity. wiley-vch.de

ElectrophileOrganostannaneCatalystLigandSolventYield (%)
Aryl BromideVinyltributyltinPd(PPh₃)₄PPh₃THF>90
Aryl IodideAryltributyltinPdCl₂(PPh₃)₂PPh₃Toluene75-98
Vinyl BromideAlkynyltributyltinPd(OAc)₂P(furyl)₃DMF>85

This table illustrates general conditions for Stille coupling reactions involving various organic halides and organostannanes.

The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. libretexts.org

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The Sonogashira reaction has been instrumental in the synthesis of natural products and complex organic materials. libretexts.orgresearchgate.net For instance, 2-alkynylthioanisoles, precursors for benzothiophenes, can be synthesized via a Sonogashira coupling. nih.gov

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
Aryl BromidePhenylacetylenePd(PhCN)₂Cl₂/P(t-Bu)₃CuIDiisopropylamineDioxane90-98
Aryl IodideTrimethylsilylacetylenePd(PPh₃)₄CuITriethylamine (B128534)THF>95
2-IodothioanisoleTerminal AlkynePdCl₂(PPh₃)₂CuITriethylamineTHFGood

This table provides representative conditions for Sonogashira coupling reactions.

Oxidation Reactions of the Sulfur Heteroatom in Benzothiophene Systems

The sulfur atom in the benzothiophene ring can be readily oxidized to form sulfoxides and sulfones. These transformations significantly alter the electronic properties and reactivity of the molecule.

The oxidation of benzothiophenes, including their brominated derivatives, is a common transformation in organic synthesis. The process typically proceeds in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide (B87167), and then, with further oxidation, to a sulfone.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The chemoselectivity of the reaction—stopping at the sulfoxide or proceeding to the sulfone—can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the use of one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the corresponding sulfone.

A facile method for the clean conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones involves an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). In a related study on 2,7-dibromo acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (a larger, related system), the corresponding dioxide (sulfone) was synthesized by reacting the parent compound with m-CPBA at room temperature. Further oxidation to the tetraoxide was achieved by conducting the reaction at an elevated temperature with a large excess of m-CPBA to ensure full conversion.

The table below summarizes typical conditions for the oxidation of benzothiophene systems.

Starting MaterialOxidizing AgentProductReference
Benzothiophene Derivativem-CPBA (1 equiv.)Benzothiophene-S-oxideGeneral Knowledge
Benzothiophene Derivativem-CPBA (>2 equiv.)Benzothiophene-S,S-dioxide (Sulfone) organic-chemistry.org
Electron-Poor BenzothiopheneH₂O₂ / P₂O₅Benzothiophene-S,S-dioxide (Sulfone)General Knowledge
2,7-diBr-BTBTm-CPBA (4 eq) in DCE, 20h, RT2,7-diBr-BTBTDO (Dioxide) organic-chemistry.org

The oxidation of the sulfur atom in the benzothiophene ring has a profound impact on the molecule's reactivity. The sulfur atom in benzothiophene is electron-donating, but upon oxidation to a sulfonyl group (-SO₂-), it becomes a strong electron-accepting group. This transformation significantly alters the electronic distribution within the molecule.

This electronic shift from an electron-rich to an electron-deficient system modifies several key properties:

Increased Electrophilicity: The benzothiophene sulfone ring system is more susceptible to nucleophilic attack. For example, benzothiophene sulfoxides can undergo Michael-type nucleophilic additions.

Altered Diene Reactivity: The thiophene S,S-dioxide moiety can act as a diene in Diels-Alder reactions, a reactivity not typically observed in the parent benzothiophene.

Modified Optoelectronic Properties: Sulfur oxidation significantly changes the optical properties of benzothiophene derivatives, often leading to shifts in absorption and emission spectra to longer wavelengths. organic-chemistry.org Oxidized forms have been shown to exhibit increased thermal stability and enhanced emission properties. organic-chemistry.org

Activation for C-H Functionalization: Activation of benzothiophenes by oxidation to the corresponding S-oxides enables C-H/C-H-type coupling reactions. nih.gov This strategy allows for metal-free C4 arylation of benzothiophenes, highlighting how sulfur oxidation can unlock novel reaction pathways. nih.gov

Reductive Transformations of Brominated Benzothiophene Systems

Reductive transformations of this compound primarily involve the cleavage of the carbon-bromine (C-Br) bonds, a process known as hydrodebromination. This can be achieved through several methods, allowing for the partial or complete removal of the bromine substituents.

Catalytic Hydrogenation: A common and effective method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere. organic-chemistry.org The reaction is generally selective, as bromides are reduced more readily than chlorides, and can often be performed in the presence of other functional groups like nitro, cyano, or keto groups. organic-chemistry.org

Radical Hydrodehalogenation: This method involves the use of radical initiators and a hydrogen atom source. A practical approach uses sodium hydride (NaH) and 1,4-dioxane, which can reduce various aryl bromides and chlorides. nih.gov Another system employs a cobalt catalyst with dihydrogen (H₂) as the reductant under mild conditions. acs.org

Electrochemical Reduction: The selective debromination of polybrominated thiophene derivatives can also be achieved through electrochemical reduction, offering good yields and high selectivity.

The choice of method can potentially allow for selective monodebromination or complete debromination to the parent benzothiophene, depending on the reaction conditions and the relative reactivity of the C-Br bonds at the C3 and C4 positions.

MethodReagents/CatalystSubstrate ScopeReference
Catalytic HydrogenationH₂, 10% Pd/CAryl Bromides organic-chemistry.org
Radical HydrodehalogenationNaH, 1,4-dioxaneAryl Bromides & Chlorides nih.gov
Catalytic HydrodehalogenationH₂, Cobalt(I) ComplexAryl Bromides & Chlorides acs.org
Electrochemical ReductionElectric CurrentPolybrominated ThiophenesGeneral Knowledge

Functionalization of the Benzothiophene Backbone through Directed Metalation Approaches

Directed metalation provides a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. For this compound, two primary pathways can be envisioned: directed ortho-metalation (DoM) and metal-halogen exchange.

Directed ortho-Metalation (DoM): In this process, a heteroatom-containing functional group on the ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position. wikipedia.orgorganic-chemistry.orguwindsor.ca The sulfur atom of the benzothiophene ring can act as a directing metalating group (DMG), promoting lithiation at the C2 position. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at the C2 position.

Metal-Halogen Exchange: This is a fundamental reaction where an organic halide is converted into an organometallic compound. wikipedia.org For this compound, treatment with an alkyllithium reagent (often n-BuLi or t-BuLi) at low temperatures can lead to the exchange of one of the bromine atoms for a lithium atom. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The regioselectivity of the exchange (at C3 vs. C4) would depend on factors such as steric hindrance and the electronic environment of the C-Br bonds. The newly formed aryllithium species is a potent nucleophile that can react with a host of electrophiles, allowing for functionalization at either the C3 or C4 position. In some cases, a second metal-halogen exchange can occur to give a dilithiated species.

The competition between DoM at C2 and metal-halogen exchange at C3 or C4 is a critical consideration and can be influenced by the choice of organolithium reagent, solvent, and temperature.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 1 Benzothiophene

Density Functional Theory (DFT) Studies

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Band Gaps)

No specific data available in the search results.

Molecular Geometry and Conformational Analysis

No specific data available in the search results.

Charge Distribution and Frontier Molecular Orbital Analysis

No specific data available in the search results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Optical Absorption and Emission Spectra

No specific data available in the search results.

Intramolecular Charge Transfer Characterization

No specific data available in the search results.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions at a molecular level. By simulating reaction coordinates and transition states, researchers can predict reaction outcomes, test mechanistic hypotheses, and design more efficient synthetic routes.

The elucidation of reaction pathways using computational methods, particularly Density Functional Theory (DFT), provides deep insights into reaction feasibility, kinetics, and thermodynamics. For a molecule like 3,4-dibromo-1-benzothiophene, computational studies can illuminate the mechanisms of its synthesis and subsequent reactions.

For instance, the synthesis of brominated thiophenes is a common topic of investigation. DFT studies on the bromination of thiophene (B33073) with N-bromosuccinimide (NBS) have shown that the reaction proceeds favorably through the formation of a bromonium ion intermediate. researchgate.net Similar computational approaches applied to the dibromination of 1-benzothiophene would involve calculating the Gibbs free energy surfaces for bromine addition at various positions. These calculations would help predict the regioselectivity and explain why specific isomers, such as the 3,4-dibromo derivative, might be formed under certain conditions.

Furthermore, the thermal stability and degradation pathways can be modeled. DFT has been used to investigate the pyrolysis mechanism of benzothiophene (B83047), finding that the most probable initial step is an α-hydrogen migration to the β-position. researchgate.net For this compound, computational modeling could predict C-Br bond dissociation energies and identify the most likely decomposition products under thermal stress.

Table 1: Illustrative Reaction Barriers for Related Thiophene Reactions (DFT Calculations)

Reaction Type Reactant(s) Method Calculated Activation Energy (kcal/mol)
Bromination Thiophene + NBS M06-2X-D3 Varies by pathway
Pyrolysis (Initial Step) Benzothiophene DFT > 70 kcal/mol

Note: This table presents representative data from computational studies on related molecules to illustrate the types of results obtained from reaction pathway elucidation. Data for this compound is not explicitly available.

Stereochemistry plays a critical role in determining the properties and reactivity of molecules. While this compound itself is achiral, reactions involving this molecule can lead to chiral products, and computational studies are key to understanding the stereochemical outcomes. For example, if this compound were to undergo an addition reaction across the C2=C3 double bond, new stereocenters could be created.

Computational modeling can predict which diastereomer or enantiomer is favored by calculating the energies of the different stereoisomeric transition states. The transition state leading to the lower-energy product will have a lower activation barrier, thus indicating the favored stereochemical pathway. This approach is widely used in asymmetric catalysis to understand the origin of enantioselectivity. Although specific studies on this compound are not available, the principles remain applicable for any of its potential stereoselective transformations.

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations allow for the investigation of subtle electronic and structural properties that govern molecular behavior, from conformational stability to excited-state dynamics.

The concept of pyramidal inversion is not relevant to the sp²-hybridized sulfur atom within the planar aromatic ring of 1-benzothiophene. However, it becomes highly relevant for its oxidized form, This compound-1-oxide . In this sulfoxide (B87167), the sulfur atom is bonded to three other atoms and has a lone pair, resulting in a trigonal pyramidal geometry. This geometry makes the sulfur atom a stereocenter, and the molecule becomes chiral.

Pyramidal inversion is the process by which the molecule inverts its configuration, passing through a planar transition state, which can lead to racemization. researchgate.net The energy barrier to this inversion determines the configurational stability of the sulfoxide enantiomers. Computational methods like DFT are highly effective at calculating these barriers.

For related aryl sulfoxides, theoretical studies have calculated pyramidal inversion barriers to be in the range of 38-47 kcal/mol. huji.ac.il These high barriers are consistent with experimental observations that chiral sulfoxides are generally configurationally stable at room temperature. researchgate.net A similar computational study on this compound-1-oxide would be expected to yield a significant energy barrier, confirming its potential for resolution into stable enantiomers.

Table 2: Calculated Pyramidal Inversion Barriers for Representative Aryl Sulfoxides

Compound Computational Method Energy Barrier (kcal/mol)
Methyl Phenyl Sulfoxide B3LYP/6-311G(d,p) 41.7

Note: This data is from a theoretical study on simple sulfoxides and serves as an example of the expected magnitude of the inversion barrier for the sulfoxide of this compound. huji.ac.il

Singlet fission is a photophysical process where a molecule in a singlet excited state shares its energy with a neighboring ground-state molecule to produce two triplet excitons. nih.gov This phenomenon is of great interest for enhancing the efficiency of photovoltaic devices, as it can potentially double the number of charge carriers generated per absorbed photon. researchgate.netnih.gov

The primary energetic requirement for a material to undergo singlet fission is that the energy of the first singlet excited state (E(S₁)) is approximately twice the energy of the first triplet excited state (E(T₁)), i.e., E(S₁) ≥ 2E(T₁). researchgate.net Thiophene-based conjugated molecules have been explored as potential candidates for singlet fission materials. researchgate.net

Advanced quantum chemical calculations are essential for predicting whether a molecule is a good candidate for singlet fission. These calculations can accurately determine the energies of the S₁ and T₁ states. Furthermore, they can compute the electronic coupling between the initial singlet state and the final double-triplet state, which governs the rate of the fission process. While there are no specific singlet fission studies on this compound, theoretical screening could assess its potential by calculating its excited state energies and comparing them to the required criteria.

In the solid state, the properties of molecular materials are governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to dictate its crystal packing, including π-π stacking, halogen bonding, and sulfur-related interactions.

π-π Stacking: The planar aromatic benzothiophene core allows for face-to-face or offset stacking interactions between molecules. These interactions are driven by the dispersion forces between the π-electron clouds.

Halogen Bonding (Br···Br, Br···S, Br···π): The bromine atoms are significant contributors to intermolecular forces. They can participate in Type I halogen-halogen interactions (Br···Br) and can also act as electrophilic regions (σ-holes) that interact favorably with nucleophilic sites like the sulfur lone pairs (Br···S) or the π-system of an adjacent molecule (Br···π). mdpi.com Computational studies on brominated compounds have quantified Br···Br interaction energies to be around 2.2–2.5 kcal/mol. mdpi.com

Sulfur-Sulfur (S···S) and C-H···S Interactions: Interactions involving the sulfur atom, though generally weaker, can also influence molecular packing. Hirshfeld surface analysis of related terthiophene crystals confirms the presence of S···S and S···H contacts. nih.gov

Computational methods such as DFT combined with Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize, characterize, and quantify these weak interactions. mdpi.comnih.gov These analyses provide crucial information for understanding crystal engineering principles and predicting the solid-state properties of the material.

Table 3: Expected Intermolecular Interactions in Solid this compound

Interaction Type Description Typical Distance (Å) Estimated Energy (kcal/mol)
π-π Stacking Attraction between aromatic rings 3.3 - 3.8 1 - 3
Halogen Bond (Br···Br) Interaction between bromine atoms ~3.4 ~2.5
Halogen Bond (Br···S) Interaction between bromine and sulfur Variable 1 - 2
C-H···π Interaction of a C-H bond with a π-system 2.5 - 2.9 (H···π) 0.5 - 1.5

Note: This table is an estimation based on computational and crystallographic data from analogous brominated aromatic and thiophene-containing compounds. mdpi.comnih.govrsc.org

Applications of 3,4 Dibromo 1 Benzothiophene in Advanced Materials Science

Organic Electronic Materials

The utility of 3,4-dibromo-1-benzothiophene in organic electronic materials stems from the reactivity of its bromine substituents. These sites allow for the strategic introduction of various functional groups through cross-coupling reactions, enabling the synthesis of larger conjugated systems with specific electronic properties.

Precursors for Organic Field-Effect Transistors (OFETs)

While direct applications of this compound in OFETs are not extensively documented in dedicated studies, its structural isomer, 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (a derivative of a larger benzothiophene system), is a well-established precursor for high-performance organic semiconductors. nih.govrsc.org The bromine atoms on the benzothiophene core are crucial for synthetic elaboration. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to introduce aryl or alkyl substituents. nih.gov This functionalization is critical for tuning the material's solubility, molecular packing, and ultimately, its charge carrier mobility in an OFET device.

Derivatives of the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) core, which can be synthesized from brominated precursors, are renowned for their excellent performance in OFETs, exhibiting high mobility and stability. rsc.orgacs.org The strategic placement of bromine atoms on the benzothiophene scaffold allows for the synthesis of materials that can self-assemble into highly ordered structures, facilitating efficient charge transport.

Components in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, brominated benzothiophene derivatives are instrumental in constructing molecules with specific photophysical properties. The synthesis of emitters for thermally activated delayed fluorescence (TADF) OLEDs, for example, often involves the use of brominated acceptor cores. A D–A–D (donor-acceptor-donor) structured TADF emitter was synthesized using a dibrominated rsc.orgbenzothieno[3,2-b]benzothiophene-tetraoxide as the acceptor unit. rsc.orgrsc.org The bromine atoms served as reactive handles for attaching donor units via a Buchwald–Hartwig amination reaction. rsc.org This modular approach allows for the fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for achieving efficient electroluminescence.

The resulting materials have been incorporated into OLED devices, demonstrating the viability of using brominated benzothiophene scaffolds to create novel emitters. rsc.orgrsc.org The ability to systematically modify the molecular structure through reactions at the bromine sites is a key advantage in the design of next-generation OLED materials.

Building Blocks for Organic Photovoltaic (OPV) Materials

In the context of organic photovoltaics, the development of new donor and acceptor materials with tailored absorption spectra and energy levels is crucial. Dibrominated heterocyclic compounds are frequently used as building blocks for conjugated polymers and small molecules for OPV applications. Cross-coupling reactions, such as the Suzuki and Stille reactions, are employed to polymerize these monomers or to synthesize more complex molecular structures. researchgate.net

While specific examples detailing the use of this compound in OPVs are not prevalent in the reviewed literature, the general strategy of using dibrominated thiophene-based monomers is a common practice in the field. This approach allows for the creation of materials with extended π-conjugation, which is necessary for efficient light absorption and charge separation in a photovoltaic device.

Development of Conductive Polymers

The synthesis of conductive polymers often relies on the polymerization of functionalized monomers. Polythiophenes, a well-known class of conductive polymers, are typically synthesized from di-functionalized thiophene (B33073) monomers. pkusz.edu.cn While direct polymerization of this compound is not a commonly reported route, the principles of polythiophene synthesis can be applied. Oxidative polymerization or metal-catalyzed cross-coupling reactions of dihalo-thiophenes are standard methods to produce conjugated polymer chains. pkusz.edu.cn

The electronic properties of polythiophenes can be tuned by the nature and position of substituents on the thiophene ring. ubc.camdpi.com Therefore, polymers derived from a 3,4-disubstituted benzothiophene monomer would be expected to have different electronic and morphological characteristics compared to those derived from other isomers.

Functional Materials with Tunable Optoelectronic Properties

The substitution pattern of functional groups on a conjugated core has a profound impact on the material's optoelectronic properties. The 3,4-dibromo substitution on the 1-benzothiophene skeleton offers a unique template for creating materials with potentially distinct characteristics.

Engineering of Band Gaps and Charge Carrier Mobility

The ability to engineer the band gap and charge carrier mobility of organic semiconductors is fundamental to their application in electronic devices. The introduction of different substituents at the bromine positions of a benzothiophene core via cross-coupling reactions allows for the systematic modification of the electronic structure. mdpi.com For instance, attaching electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the band gap. mdpi.com

The solid-state packing of the molecules, which is crucial for efficient charge transport and high charge carrier mobility, is also heavily influenced by the nature and placement of the substituents. rsc.org While specific data for derivatives of this compound is limited in the available literature, the principles established for other brominated benzothiophene isomers, such as 2,7-dibromo-BTBT, demonstrate that this is a powerful strategy for materials design. nih.gov The performance of OFETs based on such materials is a direct consequence of the interplay between molecular electronic properties and intermolecular interactions in the solid state.

Below is a table summarizing the types of cross-coupling reactions often employed with dibrominated aromatic compounds to synthesize materials for organic electronics, which are applicable to this compound.

Cross-Coupling ReactionCatalyst System (Typical)Reactant PartnerApplication Area
Suzuki Coupling Pd(PPh₃)₄ / BaseArylboronic acid/esterOFETs, OLEDs, OPVs
Stille Coupling Pd(PPh₃)₄OrganostannaneOPVs, Conductive Polymers
Heck Coupling Pd(OAc)₂ / Ligand / BaseAlkeneOLEDs, OPVs
Buchwald-Hartwig Amination Pd catalyst / Ligand / BaseAmineOLEDs

Design of Fluorescent and Phosphorescent Materials

Dibrominated benzothiophene scaffolds are instrumental in the development of new fluorescent and phosphorescent materials for applications such as organic light-emitting diodes (OLEDs). The bromine atoms serve as convenient handles for introducing various functional groups through cross-coupling reactions, enabling the fine-tuning of the material's emission characteristics.

A notable example involves derivatives of the related compound, 2,7-dibromo- rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (2,7-diBr-BTBT). Through sulfur oxidation, this molecule can be converted into its 5,5-dioxide (2,7-diBr-BTBTDO) and 5,5,10,10-tetraoxide (2,7-diBr-BTBTTO) forms. This chemical modification has a profound impact on the material's photophysical properties. The oxidized derivatives exhibit significantly enhanced emission properties, with quantum yields reported to be over 99%. mdpi.com This high quantum efficiency is a critical parameter for the performance of OLEDs. While the quantum yield of the parent 2,7-diBr-BTBT is less than 1%, which is attributed to the heavy atom effect of bromine, the oxidation of the sulfur atoms mitigates this quenching pathway and promotes efficient luminescence. mdpi.com

The following table summarizes the photophysical properties of these 2,7-diBr-BTBT derivatives in solution, illustrating the effect of sulfur oxidation.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)
2,7-diBr-BTBT34537025< 1%
2,7-diBr-BTBTDO36845890> 99%
2,7-diBr-BTBTTO38546479> 99%

Data sourced from a study on 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene derivatives. mdpi.com

These findings underscore the potential of using dibrominated benzothiophenes, such as this compound, as a foundational structure for creating highly efficient light-emitting materials.

Solvatochromic and Tunable Emission Properties

The ability to tune the emission color of organic materials is crucial for the development of full-color displays and specialized lighting applications. Derivatives of dibrominated benzothiophenes have demonstrated potential for tunable emission. The emission properties can be modulated by both chemical modification of the core structure and by the surrounding solvent environment, a phenomenon known as solvatochromism.

Research on donor-acceptor-donor (D-A-D) systems based on a benzoselenadiazole core, a related heterocyclic system, has shown that the emission color can be tuned across the visible spectrum (550-700 nm) by varying the electron-donating groups attached to the core. mdpi.com This principle of tuning emission through donor-acceptor architecture is directly applicable to derivatives that could be synthesized from this compound.

Furthermore, the study on oxidized 2,7-diBr-BTBT derivatives shows a significant red-shift in both absorption and emission spectra upon oxidation. mdpi.com The emission of 2,7-diBr-BTBT is in the ultraviolet region (370 nm), while its oxidized counterparts, 2,7-diBr-BTBTDO and 2,7-diBr-BTBTTO, emit in the blue region of the spectrum (458 nm and 464 nm, respectively). mdpi.com This demonstrates that chemical modification of the benzothiophene core is a powerful strategy for tuning the emission wavelength. The large Stokes shifts observed for the oxidized derivatives (up to 90 nm) are also advantageous in reducing self-absorption and improving the efficiency of light-emitting devices. mdpi.com

Materials with Thermally Activated Delayed Fluorescence (TADF)

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to theoretical internal quantum efficiencies of 100%. The design of TADF molecules typically involves creating a small energy gap between the lowest singlet (S1) and triplet (T1) excited states.

Dibrominated benzothiophene derivatives have emerged as key components in the synthesis of TADF emitters. For instance, 2,8-dibromodibenzothiophene-S,S-dioxide serves as an electron-accepting core that can be functionalized with electron-donating groups via palladium-catalyzed cross-coupling reactions to produce TADF materials. nih.govnih.gov Similarly, a new class of TADF emitters with a donor-acceptor-donor (D-A-D) structure has been developed using rsc.orgbenzothieno[3,2-b]benzothiophene-tetraoxide as the acceptor unit. rsc.orgrsc.orgbohrium.com The synthesis of this acceptor core starts from 2,7-dibromo- rsc.orgbenzothieno[3,2-b]benzothiophene. rsc.org

The general synthetic strategy involves the coupling of the dibrominated benzothiophene-based acceptor with various donor moieties. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small S1-T1 energy gap, which is a prerequisite for efficient TADF.

Scaffolds for Complex Molecular Architectures

The rigid, planar structure of the benzothiophene unit, combined with the reactivity of the bromine substituents, makes this compound an excellent scaffold for the construction of larger, more complex molecular architectures with interesting electronic and self-assembly properties.

Construction of π-Extended Conjugated Systems

The development of π-extended conjugated systems is a cornerstone of organic electronics. These materials, which include conjugated polymers and oligomers, are used in a wide range of applications, from transistors to solar cells. The bromine atoms in this compound can be readily substituted using various cross-coupling reactions, such as Suzuki, Stille, and direct arylation, to extend the π-conjugation.

Thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, can be synthesized via direct arylation coupling reactions. rsc.orgresearchgate.net This synthetic methodology can be applied to this compound to create novel monomers for polymerization. The resulting polymers would have a well-defined alternating structure, and their optical and electronic properties could be tuned by the choice of the comonomer.

The synthesis of regioregular thiophene-based conjugated polymers often utilizes nickel- and palladium-based catalytic systems for cross-coupling polymerization. nih.gov These methods are suitable for the polymerization of dibrominated thiophene derivatives and could be adapted for this compound to produce new polymeric materials.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems from discrete molecular components through non-covalent interactions. The benzothiophene core can be incorporated into molecules that are designed to self-assemble into well-ordered nanostructures.

A derivative of rsc.orgbenzothieno[3,2-b] rsc.org-benzothiophene (BTBT) functionalized with a β-sheet-forming peptide has been shown to self-assemble in water to form hydrogels. rsc.org The self-assembly is driven by hydrogen bonding and π-π stacking interactions and can be controlled by pH and salt concentration. This work demonstrates that the benzothiophene moiety, known for its semiconducting properties, can be integrated into self-assembling systems, opening the door to the development of functional biomaterials. This approach could be extended to derivatives of this compound to create new self-assembling systems with tailored properties.

Catalytic Applications

While the primary applications of benzothiophene derivatives are in materials science and pharmaceuticals, there is emerging interest in their use in catalysis. The benzothiophene scaffold itself is not typically catalytically active, but it can be incorporated into larger molecules that act as catalysts.

For example, palladium-catalyzed reactions are widely used to functionalize benzothiophenes. researchgate.net In a reversal of roles, benzothiophene derivatives can also be part of ligands for catalytic metals or act as organocatalysts. Photoredox catalysts based on N-(hexyl)benzothioxanthene-3,4-dicarboximide have been developed for visible-light-induced photopolymerization. nih.gov Although this example does not directly involve a simple benzothiophene, it illustrates how the broader family of sulfur-containing heterocyclic compounds can be employed in catalytic systems. The specific catalytic applications of this compound are not yet well-explored in the scientific literature.

Advanced Spectroscopic Characterization Techniques for 3,4 Dibromo 1 Benzothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Regioselectivity and Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the successful synthesis and regiochemistry of 3,4-dibromo-1-benzothiophene. The substitution pattern on the benzothiophene (B83047) core is clearly reflected in the chemical shifts, multiplicities, and coupling constants of the remaining protons and carbons.

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) ring are absent, which immediately confirms substitution at the 3- and 4-positions. The remaining protons on the benzene (B151609) ring would exhibit characteristic chemical shifts and splitting patterns. For instance, the protons H-5, H-6, H-7, and H-2 would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The precise chemical shifts are influenced by the electron-withdrawing effect of the bromine atoms and the electronic properties of the fused thiophene ring.

The ¹³C NMR spectrum provides complementary information. The carbons directly bonded to the bromine atoms (C-3 and C-4) would show signals at a characteristic chemical shift, often in the range of 110-125 ppm. The other carbons of the benzothiophene skeleton would also have distinct resonances, allowing for a complete carbon map of the molecule. The expected chemical shifts can be benchmarked against known data for related compounds, such as 3,4-dibromothiophene. chemicalbook.comchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.3 - 7.5-
C-2125 - 130125 - 130
C-3-115 - 120
C-3a-138 - 142
C-4-118 - 123
H-57.7 - 7.9-
C-5-124 - 128
H-67.3 - 7.5-
C-6-123 - 127
H-77.8 - 8.0-
C-7-122 - 126
C-7a-139 - 143

Note: These are predicted values based on the analysis of substituted benzothiophenes and related structures. Actual experimental values may vary.

2D NMR Techniques for Connectivity Assignments

While 1D NMR provides essential information, complex structures and crowded spectra often necessitate the use of two-dimensional (2D) NMR techniques to unambiguously assign all signals. For derivatives of this compound, especially those with additional substituents, 2D NMR is invaluable.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show cross-peaks between adjacent protons on the benzene ring, allowing for sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful experiments for correlating proton and carbon signals. An HSQC spectrum correlates each proton with the carbon to which it is directly attached. An HMBC spectrum, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons), such as C-3, C-4, C-3a, and C-7a in the this compound core. The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. najah.edu

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for the characterization of this compound as it provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₈H₄Br₂S), the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1 for a dibrominated compound. Observing this pattern is strong evidence for the presence of two bromine atoms in the molecule. nih.gov

HRMS can confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million).

Interactive Table: Expected HRMS Data for this compound (C₈H₄Br₂S)
Isotopologue Calculated Exact Mass (Da) Expected Relative Intensity (%)
[C₈H₄⁷⁹Br₂S]⁺291.8427~25
[C₈H₄⁷⁹Br⁸¹BrS]⁺293.8407~50
[C₈H₄⁸¹Br₂S]⁺295.8386~25

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Vibrational Modes

The IR spectrum of this compound would display several characteristic absorption bands that correspond to the vibrational modes of its structural components. While the fingerprint region (below 1500 cm⁻¹) is complex and unique to the entire molecule, several key functional group absorptions can be identified.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-S Stretching: The vibration of the carbon-sulfur bond in the thiophene ring can be observed, although it is often weak, in the 710-650 cm⁻¹ range. iosrjournals.org

C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for Substituted Benzothiophenes
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-H In-plane Bending1250 - 1050Medium
C-H Out-of-plane Bending900 - 650Strong
C-S Stretch710 - 650Weak
C-Br Stretch600 - 500Medium to Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of molecules. For aromatic compounds like benzothiophene derivatives, absorption of UV or visible light promotes electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals.

The electronic absorption spectra of benzothiophene derivatives are typically dominated by π → π* transitions associated with the conjugated aromatic system. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation, the presence of substituent groups, and the physical state of the sample (solution vs. solid state).

In a comparative study, the UV-Vis absorption spectra of the parent compound BTBT and its brominated analogue, 2,7-diBr-BTBT, were measured in both dichloromethane (B109758) (CH₂Cl₂) solution and as crystalline solids. mpg.de In solution, bromination leads to a slight bathochromic (red) shift in the absorption maximum, which is consistent with the influence of halogen substituents on the electronic structure of the aromatic core. mpg.de

A more significant red shift is observed in the solid-state absorption spectra for both compounds compared to their solution spectra. This phenomenon is attributed to intermolecular interactions in the crystal lattice, which alter the energy levels of the molecular orbitals. mpg.de The magnitude of this shift is dependent on the specific crystal packing arrangement. For 2,7-diBr-BTBT, which adopts a π-stacked structure, the solid-state absorption maximum is significantly red-shifted to 382 nm, compared to a smaller shift for the parent BTBT which has a herringbone structure. mpg.de

UV-Vis Absorption Maxima (λmax) of BTBT Derivatives
CompoundStateλmax (nm)Reference
researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT)Solution (CH₂Cl₂)340 mpg.de
researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT)Solid State355 mpg.de
2,7-Dibromo-BTBTSolution (CH₂Cl₂)356 mpg.de
2,7-Dibromo-BTBTSolid State382 mpg.de

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited-state properties of molecules, including their emission characteristics and dynamics.

Following excitation, molecules can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically mirror-symmetric to the absorption spectrum and occurs at a longer wavelength (lower energy) due to energy loss in the excited state.

Similar to the absorption data, the fluorescence emission of BTBT and 2,7-diBr-BTBT shows a significant bathochromic shift in the solid state compared to in solution. The solid-state emission maximum for 2,7-diBr-BTBT is observed at 407 nm, a red shift of 44 nm from its solution emission. mpg.de The parent BTBT shows a smaller solid-state shift of 20 nm. mpg.de This again highlights the profound effect of intermolecular interactions in the π-stacked crystal structure of the dibromo derivative on its photophysical properties. mpg.de

While the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, has not been reported for 2,7-diBr-BTBT itself, studies on its oxidized derivatives (sulfones) have shown exceptionally high quantum yields, with some exceeding 99% in solution and 71% in the solid state. mdpi.comresearchgate.net This indicates that the benzothiophene core, even when functionalized, can be a highly efficient fluorophore.

Fluorescence Emission Maxima (λem) of BTBT Derivatives
CompoundStateλem (nm)Reference
researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT)Solution (CH₂Cl₂)356 mpg.de
researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT)Solid State376 mpg.de
2,7-Dibromo-BTBTSolution (CH₂Cl₂)363 mpg.de
2,7-Dibromo-BTBTSolid State407 mpg.de

Time-resolved fluorimetry measures the decay of fluorescence intensity over time after a pulse of excitation light, providing the excited-state lifetime (τ). This parameter is crucial for understanding the dynamics of the excited state and the competition between radiative (fluorescence) and non-radiative decay pathways.

For brominated aromatic compounds like this compound, the "heavy atom effect" is a critical consideration. The presence of a heavy atom such as bromine enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). mdpi.com This rapid ISC process effectively quenches fluorescence, leading to a very short excited-state lifetime and a low fluorescence quantum yield.

In some cases, this efficient ISC can lead to phosphorescence, which is emission from the triplet state. This phenomenon has been observed in a related brominated heterocyclic compound, 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, which exhibits an exceptionally long excited-state lifetime of 9 microseconds (µs), indicative of phosphorescence. mdpi.comnih.gov This is a rare occurrence for purely organic compounds at room temperature and is directly attributed to the heavy atom effect of bromine promoting the singlet-to-triplet transition. mdpi.comnih.gov Therefore, one would predict that this compound would have a significantly shorter fluorescence lifetime compared to its non-brominated parent compound.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SC-XRD) provides definitive information on molecular structure, bond lengths, bond angles, and, crucially, the arrangement of molecules within the crystal lattice (crystal packing). This packing determines the nature and extent of intermolecular interactions, which directly influence the material's solid-state photophysical and electronic properties.

The crystal structures of BTBT and its 2,7-dibromo derivative have been determined by SC-XRD, revealing a dramatic change in crystal packing upon bromination. mpg.dersc.org The parent BTBT crystallizes in a "herringbone" arrangement, a common motif for unsubstituted planar aromatic molecules. mpg.de In contrast, 2,7-diBr-BTBT adopts a "π-stacked" arrangement. mpg.de This structural change is driven by intermolecular Br···Br and Br···S interactions, which favor a co-facial stacking of the aromatic cores. mdpi.com

In the π-stacked structure of 2,7-diBr-BTBT, each molecule is stacked with four neighboring molecules, with a short interplanar distance of approximately 3.46 Å. mdpi.com This close proximity of the conjugated systems explains the significant red shifts observed in the solid-state UV-Vis and fluorescence spectra compared to the herringbone-packed BTBT. mpg.de

Crystallographic Data for BTBT and its 2,7-Dibromo Derivative
Parameter researchgate.netBenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT)2,7-Dibromo-BTBT
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
Unit Cell Parameters
a (Å)6.146(2)7.689(3)
b (Å)7.876(2)15.823(5)
c (Å)11.603(4)10.038(4)
β (°)100.24(1)108.85(1)
Volume (ų)552.7(3)1154.5(7)
Packing MotifHerringboneπ-stacked
Reference mpg.dersc.org mpg.dersc.org

In Situ Synchrotron X-ray Scattering for Thin Film Morphology

In situ synchrotron X-ray scattering is a powerful, non-destructive technique for the real-time analysis of thin film morphology during processes such as growth or thermal annealing. researchgate.net The high brilliance and high energy of synchrotron radiation enable time-resolved structural analysis of thin film formation, providing critical insights into molecular packing, orientation, and crystalline phases. researchgate.netresearchgate.net Techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are particularly suited for studying the crystal structure and molecular arrangement within thin films of organic semiconductors, including derivatives of benzothiophene. ulb.ac.bersc.org

The application of in situ GIWAXS has been demonstrated in studies of 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8), a complex derivative of benzothiophene. ulb.ac.bersc.org These studies monitor structural changes in thin films during thermal annealing. Researchers have observed a reversible structural transition from a surface-induced phase (SIP) at room temperature to a high-temperature phase (HTP) at temperatures of 90°C and above. ulb.ac.bersc.org

In the HTP structure, the molecules adopt a tilted packing configuration relative to the surface normal. ulb.ac.bersc.org Upon cooling, the structure generally reverts to the SIP. However, for higher annealing temperatures near 150°C, a more complex morphology can emerge, with the coexistence of different molecular tilts due to dewetting. ulb.ac.bersc.org Understanding these temperature-induced polymorphic transitions is crucial, as the molecular packing at the interface directly influences the charge carrier mobility in organic field-effect transistors (OFETs). ulb.ac.bersc.org The ability to identify and determine the stability of different polymorphs is a key factor for optimizing device performance. rsc.org

Table 1: Structural Phases of C8O–BTBT–OC8 Thin Films Observed by In Situ GIWAXS

PhaseTemperatureMolecular Packing Characteristics
Surface Inducted Phase (SIP)Room TemperatureDiffers from the bulk structure.
High Temperature Phase (HTP)≥ 90°CMolecules are packed in a tilted configuration (~39° from the surface normal) with an enlarged in-plane unit cell. ulb.ac.bersc.org

This interactive table summarizes the temperature-dependent structural phases observed in thin films of a benzothiophene derivative.

Electrochemical Techniques

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties (oxidation and reduction potentials) and electrochemical stability of molecules like this compound and its derivatives. core.ac.uknih.gov By measuring the current response to a sweeping potential, CV can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing organic electronic materials. nih.gov

Studies on various ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (BTBT) derivatives show that these compounds typically exhibit at least one reversible oxidation process, corresponding to the formation of a stable radical cation. core.ac.uk The introduction of electron-donating groups (such as alkyl, alkoxy, or thioalkyl) to the BTBT core leads to a negative shift in the oxidation potential, making the compound easier to oxidize. core.ac.uk For some derivatives, a second, higher-potential oxidation process, corresponding to the formation of a dication, can also be observed. core.ac.uk

For example, the electrochemical properties of several BTBT derivatives were investigated in dichloromethane. The results showed that substituting the BTBT core at the 2 and 7 positions with electron-donating groups can lower the oxidation potential. core.ac.uk Similarly, an investigation of 4,4′-bibenzo[c]thiophene derivatives revealed irreversible oxidation waves, from which HOMO and LUMO energy levels could be estimated. nih.gov The electrochemical stability can also be assessed through repeated CV cycles; a stable compound will show little change in its voltammogram over multiple scans. The electrochemical behavior is crucial for the performance and longevity of organic semiconductors in devices. frontiersin.orgmdpi.com

Table 2: Electrochemical Data for Selected Benzothiophene Derivatives

CompoundFirst Oxidation Potential (Eox1 vs Fc/Fc+) [V]HOMO Level [eV]LUMO Level [eV]
BBT-10.88-5.43-2.31
BBT-20.78-5.33-2.25
BBT-30.67-5.22-2.27

This interactive table presents key electrochemical data for 4,4′-bibenzo[c]thiophene derivatives, as determined by cyclic voltammetry. Data sourced from a study by Zhang et al. (2021). nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-dibromo-1-benzothiophene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 1-benzothiophene using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. acetic acid), temperature (0–25°C), and stoichiometric ratios (2–3 equivalents of Br₂) critically impact regioselectivity and yield. For instance, excess bromine may lead to over-bromination, while low temperatures favor kinetic control. Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
  • Data Reference : Comparative studies of analogous brominated thiophenes highlight optimized conditions (e.g., 70% yield at 0°C in CH₂Cl₂) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns. For example, the deshielded protons adjacent to bromine atoms exhibit distinct splitting patterns (e.g., doublets in aromatic regions). Mass spectrometry (EI-MS) confirms molecular weight (MW: 291.98 g/mol), while X-ray crystallography resolves crystal packing and dihedral angles between the benzothiophene core and bromine substituents .
  • Validation : Cross-referencing with PubChem data ensures alignment with computed InChI and SMILES descriptors .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine groups activate the benzothiophene core for Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations predict enhanced electrophilicity at C3 and C4, facilitating palladium-catalyzed arylations. Experimental validation involves monitoring reaction progress via TLC and isolating intermediates (e.g., boronic esters) .

Advanced Research Questions

Q. What strategies mitigate contradictions in regioselectivity data between computational predictions and experimental bromination outcomes?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing radical pathways. To resolve this, employ controlled experiments with isotopic labeling (e.g., D₂O quenching) to trace mechanistic pathways. Pairing DFT (B3LYP/6-31G*) with kinetic studies (e.g., variable-temperature NMR) can reconcile theoretical and empirical data .
  • Case Study : For analogous systems, solvent polarity shifts (from nonpolar to polar aprotic) altered regioselectivity by 15–20% .

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) models assess interactions with target proteins (e.g., kinases). Parameterize models using experimental IC₅₀ values from in vitro assays (e.g., MTT cytotoxicity tests). Validate predictions with crystallographic protein-ligand complexes .
  • Data Integration : PubChem-derived SMILES strings enable virtual screening against databases like ChEMBL .

Q. What in vitro models are appropriate for evaluating the photophysical properties of this compound-based materials?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~300–350 nm) and fluorescence quenching assays to study π-π* transitions. For OLED applications, measure electroluminescence efficiency in thin-film devices. Compare with reference compounds (e.g., unsubstituted benzothiophenes) to quantify bromine’s impact on bandgap tuning .

Q. How do steric and electronic effects of bromine substituents influence catalytic cyclization reactions?

  • Methodological Answer : Bromine’s steric bulk may hinder transition-state geometries in cycloadditions (e.g., Diels-Alder). Employ Hammett plots to correlate substituent effects with reaction rates. For example, σpara values for Br (-0.23) indicate moderate electron withdrawal, which can be offset by using bulky ligands (e.g., PtBu₃) in catalytic systems .

Methodological Notes

  • Contradiction Handling : When analytical results conflict (e.g., NMR vs. XRD data), use high-resolution mass spectrometry (HRMS) and heteronuclear correlation spectroscopy (HMBC) to resolve ambiguities .
  • Safety Protocols : Refer to SDS guidelines for handling brominated aromatics (e.g., PPE, fume hoods) .

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